

Ethyl 3-bromo-2-(bromomethyl)propionate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Ethyl 3-bromo-2-(bromomethyl)propionate</i>
Cat. No.:	B1362522

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An In-Depth Technical Guide to **Ethyl 3-bromo-2-(bromomethyl)propionate**: Properties, Synthesis, and Applications

Introduction

Ethyl 3-bromo-2-(bromomethyl)propionate is a versatile bifunctional reagent that has garnered significant interest among researchers and synthetic chemists. Its structure, featuring two primary bromide leaving groups and an ethyl ester moiety, makes it an invaluable building block for introducing complex functionalities and constructing diverse molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important intermediate. By delving into the causality behind its reactivity and providing validated protocols, this document serves as a technical resource for leveraging **Ethyl 3-bromo-2-(bromomethyl)propionate** in advanced organic synthesis.

Chemical Identity and Physicochemical Properties

The unique reactivity of **Ethyl 3-bromo-2-(bromomethyl)propionate** stems from its specific molecular structure. Accurate identification and understanding of its physical properties are paramount for its effective use in experimental settings.

Nomenclature and Chemical Identifiers

A consistent and unambiguous identification of chemical compounds is crucial for scientific communication and safety. The following table summarizes the key identifiers for **Ethyl 3-bromo-2-(bromomethyl)propionate**.

Identifier	Value
IUPAC Name	ethyl 3-bromo-2-(bromomethyl)propanoate[1]
CAS Number	58539-11-0[1][2][3][4][5]
Molecular Formula	C ₆ H ₁₀ Br ₂ O ₂ [1][2][3][5]
Molecular Weight	273.95 g/mol [1][2][3][5]
Synonyms	3-Bromo-2-(bromomethyl)propionic Acid Ethyl Ester[3][6][7]
InChI Key	GKSCTYSHDIGNGC-UHFFFAOYSA-N[1][3]
SMILES	CCOC(=O)C(CBr)CBr[1][3]
MDL Number	MFCD00034154[1][2]

Physicochemical Data

The physical properties of a reagent dictate its handling, reaction setup, and purification procedures. The data below has been compiled from various chemical suppliers and databases, representing typical specifications for this compound.

Property	Value
Appearance	Colorless to pale yellow, red, or green clear liquid[3][6]
Boiling Point	90 °C @ 0.5 mmHg[2][4][6][8][9]
Density	1.721 g/mL at 25 °C[2][6][8][9]
Refractive Index (n ²⁰ /D)	1.497[4][6][8]
Purity	>97.0% (GC)[3]

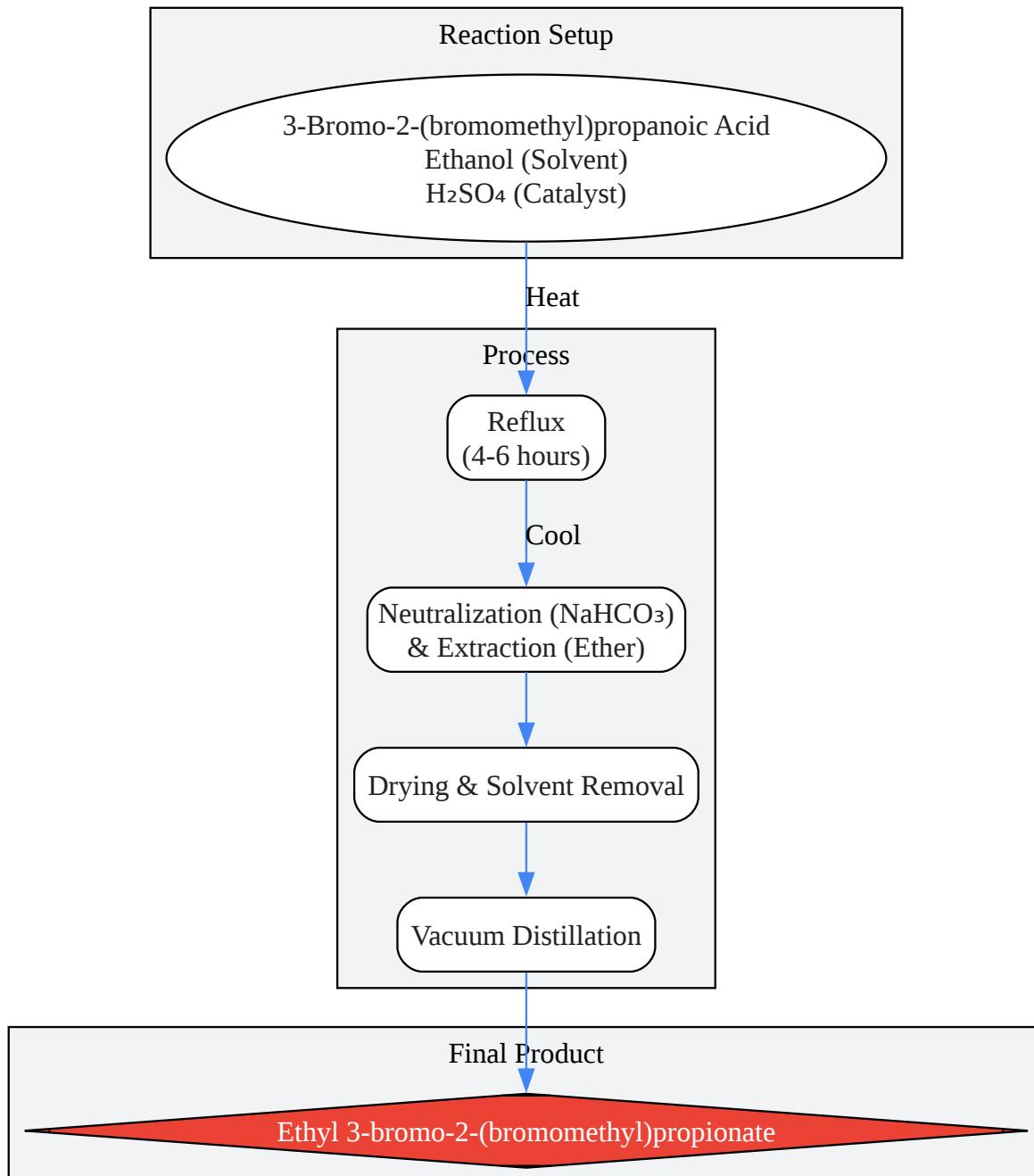
Synthesis and Reactivity

Synthesis of Ethyl 3-bromo-2-(bromomethyl)propionate

The compound is typically synthesized from diethyl malonate through a sequence of hydroxymethylation, bromination, and decarboxylative esterification. A more direct laboratory method involves the esterification of the corresponding carboxylic acid.[\[10\]](#) The rationale for this multi-step approach is to build the carbon skeleton first and then introduce the reactive bromine atoms, which might not be stable under the initial reaction conditions.

This protocol describes a standard Fischer esterification, a reliable and well-understood method for converting carboxylic acids to esters. The use of a strong acid catalyst like sulfuric acid is critical for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by ethanol.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-2-(bromomethyl)propanoic acid (1.0 eq), absolute ethanol (5.0-10.0 eq, serving as both reactant and solvent), and concentrated sulfuric acid (0.1-0.2 eq, as catalyst).
- **Reflux:** Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Caution: CO₂ evolution may cause frothing.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- **Final Purification:** The crude product is then purified by vacuum distillation (boiling point ~90 °C at 0.5 mmHg) to yield the final product as a clear liquid.[\[2\]](#)[\[4\]](#)

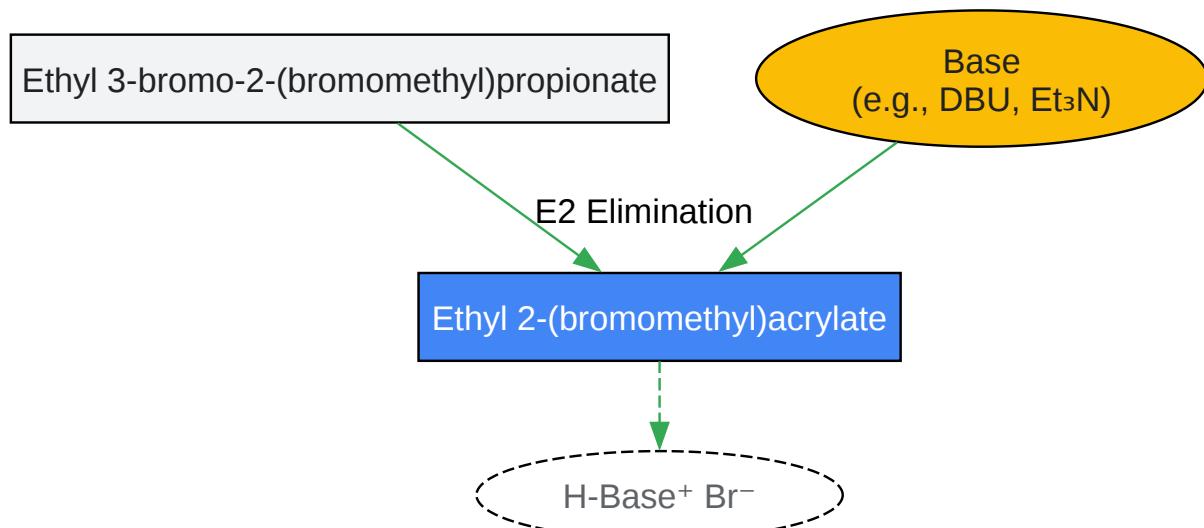
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Caption: Synthesis workflow for **Ethyl 3-bromo-2-(bromomethyl)propionate**.

Core Reactivity: A Gateway to Functional Molecules

The synthetic utility of **Ethyl 3-bromo-2-(bromomethyl)propionate** lies in the differential reactivity of its functional groups. The two primary bromides are excellent leaving groups, making them susceptible to nucleophilic substitution. This bifunctionality allows for the construction of cyclic systems or the introduction of two distinct side chains.

A particularly important transformation is its conversion into ethyl 2-(bromomethyl)acrylate, a valuable monomer for functional polymers. This reaction proceeds via an E2 elimination mechanism, where a non-nucleophilic base abstracts the acidic α -proton to the ester, leading to the formation of a double bond and the expulsion of a bromide ion.



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Caption: Elimination reaction to form a key acrylate monomer.

Applications in Research and Development

The unique structure of **Ethyl 3-bromo-2-(bromomethyl)propionate** makes it a strategic starting material in several fields.

- **Pharmaceutical Synthesis:** As a bifunctional electrophile, it is used to construct heterocyclic scaffolds, which form the core of many therapeutic agents. Its ability to react with

dinucleophiles (e.g., diamines, amino thiols) in a single step to form medium-sized rings is a key advantage in building complex molecular libraries for drug screening.[2][10]

- Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on heterocyclic chemistry, where this reagent serves as a versatile building block. [9][10]
- Materials Science: The conversion to ethyl 2-(bromomethyl)acrylate provides a monomer that can be polymerized to create materials with reactive "handles" (the bromomethyl groups). These functional polymers can be subsequently modified, for example, by grafting other polymers or attaching biomolecules, leading to advanced materials for coatings, sensors, or drug delivery systems.

Spectroscopic Characterization

Confirmation of the structure and purity of **Ethyl 3-bromo-2-(bromomethyl)propionate** is typically achieved through standard spectroscopic methods.

- ¹H NMR: The proton NMR spectrum is expected to show a triplet for the ethyl methyl protons (~1.3 ppm), a quartet for the ethyl methylene protons (~4.2 ppm), a multiplet for the central methine proton (~3.0-3.3 ppm), and a set of multiplets for the two diastereotopic methylene protons of the bromomethyl groups (~3.6-3.9 ppm).
- ¹³C NMR: The carbon spectrum will show distinct signals for the ester carbonyl, the ethyl group carbons, and the three carbons of the propionate backbone.
- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), which is a definitive indicator of its identity.[11]

Safety, Handling, and Storage

As a reactive alkylating agent, **Ethyl 3-bromo-2-(bromomethyl)propionate** must be handled with appropriate caution.

Hazard Identification

The compound is classified with the following GHS hazards:

- H315: Causes skin irritation[1][12]
- H319: Causes serious eye irritation[1][12]
- H335: May cause respiratory irritation[1][8][12]

The signal word associated with this compound is "Warning".[1][12]

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[8][12]
 - Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[12][14]
- Hygiene: Wash hands thoroughly after handling.[12][13] Do not eat, drink, or smoke in the work area.

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[12][13]
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[13][15]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13]

- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Storage

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][13] Keep the container tightly closed and store locked up.[12]

Conclusion

Ethyl 3-bromo-2-(bromomethyl)propionate is a powerful and versatile chemical intermediate whose value is rooted in its bifunctional nature. The presence of two reactive primary bromides and an ester group provides synthetic chemists with a reliable tool for creating a wide array of complex molecules, from heterocyclic drug candidates to functionalized polymers. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for unlocking its full potential in research and development.

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- To cite this document: BenchChem. [Ethyl 3-bromo-2-(bromomethyl)propionate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1362522#ethyl-3-bromo-2-bromomethyl-propionate-chemical-properties\]](https://www.benchchem.com/product/b1362522#ethyl-3-bromo-2-bromomethyl-propionate-chemical-properties)

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